molecular formula C6H9NO2 B14134555 N-formylcyclobutanecarboxamide CAS No. 23046-86-8

N-formylcyclobutanecarboxamide

Cat. No.: B14134555
CAS No.: 23046-86-8
M. Wt: 127.14 g/mol
InChI Key: ACRDMUJTICZKIH-UHFFFAOYSA-N
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Description

N-Formylcyclobutanecarboxamide is an organic compound with the molecular formula C6H9NO2 It is a derivative of cyclobutanecarboxamide, where the amide nitrogen is formylated

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Formylcyclobutanecarboxamide can be synthesized through the formylation of cyclobutanecarboxamide. One common method involves the reaction of cyclobutanecarboxamide with formic acid under reflux conditions. The reaction typically proceeds as follows: [ \text{Cyclobutanecarboxamide} + \text{Formic Acid} \rightarrow \text{this compound} + \text{Water} ]

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of formylating agents such as chloral or formic acid in the presence of a catalyst. The reaction conditions are optimized to achieve high yields and purity of the product .

Chemical Reactions Analysis

Types of Reactions: N-Formylcyclobutanecarboxamide undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert it to cyclobutanecarboxamide.

    Substitution: It can participate in nucleophilic substitution reactions, where the formyl group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products Formed:

Scientific Research Applications

N-Formylcyclobutanecarboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-formylcyclobutanecarboxamide involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The formyl group plays a crucial role in its binding affinity and specificity .

Comparison with Similar Compounds

  • Cyclobutanecarboxamide
  • N-Formylcyclohexanecarboxamide
  • N-Formylcyclopentanecarboxamide

Comparison: N-Formylcyclobutanecarboxamide is unique due to its four-membered cyclobutane ring, which imparts distinct chemical and physical properties compared to its five- and six-membered ring analogs. This structural difference affects its reactivity, stability, and interaction with biological targets .

Properties

CAS No.

23046-86-8

Molecular Formula

C6H9NO2

Molecular Weight

127.14 g/mol

IUPAC Name

N-formylcyclobutanecarboxamide

InChI

InChI=1S/C6H9NO2/c8-4-7-6(9)5-2-1-3-5/h4-5H,1-3H2,(H,7,8,9)

InChI Key

ACRDMUJTICZKIH-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)C(=O)NC=O

Origin of Product

United States

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